2\'-Deoxy-2\'-fluorouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-2’-fluoro-L-uridine is a fluorinated nucleoside analogue known for its potent antiviral properties. This compound is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification enhances its stability and biological activity, making it a valuable tool in scientific research and therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoro-L-uridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or DeoxoFluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoro-L-uridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxy-2’-fluoro-L-uridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atom.
Common Reagents and Conditions:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), DeoxoFluor.
Solvents: Anhydrous solvents such as dichloromethane (DCM) or acetonitrile (ACN) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-2’-fluoro-L-uridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-Deoxy-2’-fluoro-L-uridine involves its incorporation into viral RNA, where it acts as a chain terminator, effectively inhibiting viral replication. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, making it a potent inhibitor of viral RNA polymerase .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxy-2’-fluoro-2’-C-methyluridine: Another fluorinated nucleoside with potent antiviral activity.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Known for its use in treating hepatitis C.
Uniqueness: 2’-Deoxy-2’-fluoro-L-uridine stands out due to its specific configuration and the presence of the fluorine atom at the 2’ position, which significantly enhances its biological activity and stability compared to other nucleoside analogues .
Eigenschaften
Molekularformel |
C9H13FN2O5 |
---|---|
Molekulargewicht |
248.21 g/mol |
IUPAC-Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h4,6-8,13,15H,1-3H2,(H,11,14,16) |
InChI-Schlüssel |
WGPOVDZEGVBLPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.